1-(4-Hexadecylsulfonylphenyl)ethanone
Overview
Description
1-(4-Hexadecylsulfonylphenyl)ethanone is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hexadecylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-hexadecylbenzenesulfonyl chloride with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hexadecylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Reduction: Formation of sulfide derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(4-Hexadecylsulfonylphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Hexadecylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hexylphenyl)ethanone: Similar structure but with a shorter alkyl chain.
1-(4-Methylsulfonylphenyl)ethanone: Similar structure but with a methyl group instead of a hexadecyl group.
1-(4-Chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of a sulfonyl group.
Uniqueness
1-(4-Hexadecylsulfonylphenyl)ethanone is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications in hydrophobic environments and potentially improving its interaction with lipid membranes .
Properties
IUPAC Name |
1-(4-hexadecylsulfonylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(26,27)24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHLAPTZGMJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391134 | |
Record name | 1-(4-hexadecylsulfonylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95818-33-0 | |
Record name | 1-(4-hexadecylsulfonylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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